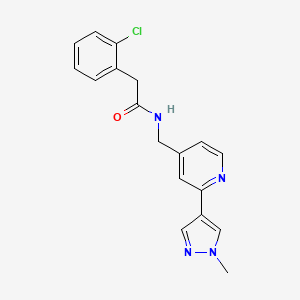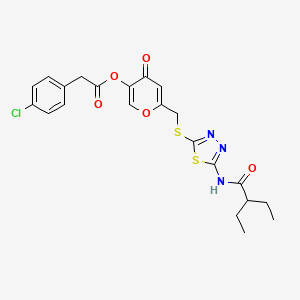
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenyl)acetate is a useful research compound. Its molecular formula is C22H22ClN3O5S2 and its molecular weight is 508. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral and Antimicrobial Potential
Compounds structurally related to 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenyl)acetate have been investigated for their antiviral and antimicrobial properties. For instance, derivatives with pyrazole and isoxazole bases have shown significant antiviral activity, notably against Herpes simplex type-1 (HSV-1), with one compound reducing viral plaques by 69% (Dawood et al., 2011). Similarly, formazans derived from a Mannich base related to the chemical structure exhibited antimicrobial activity against pathogenic strains of bacteria and fungi, showing moderate activity in in vitro evaluations (Sah et al., 2014).
Fungicidal Applications
Compounds incorporating elements of the mentioned chemical structure have been synthesized and tested for fungicidal activities. A study involving 2-alkyl (alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) demonstrated promising fungicidal activity against Rhizoctonia solani, a significant rice pathogen. This suggests potential agricultural applications in combating rice sheath blight (Chen et al., 2000).
Anticancer Research
Several studies have synthesized and evaluated the anticancer potential of compounds structurally akin to the specified chemical. Novel pyrazole derivatives, including oxa/thiadiazolyl and pyrazolyl moieties, have been identified as potential anticancer and antimicrobial agents. These compounds have shown higher anticancer activity than the reference drug doxorubicin in some cases, highlighting their therapeutic potential (Hafez et al., 2016).
Synthesis of Fused Derivatives with Antimicrobial Activities
The ability to synthesize thiazoles and their fused derivatives, exhibiting significant antimicrobial activities, indicates the versatility of compounds related to the mentioned chemical structure in creating effective antimicrobial agents. These compounds have been tested against bacterial and fungal isolates, including both saprophytic and parasitic bacteria, as well as phytopathogenic fungi, demonstrating their broad-spectrum antimicrobial efficacy (Wardkhan et al., 2008).
properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O5S2/c1-3-14(4-2)20(29)24-21-25-26-22(33-21)32-12-16-10-17(27)18(11-30-16)31-19(28)9-13-5-7-15(23)8-6-13/h5-8,10-11,14H,3-4,9,12H2,1-2H3,(H,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNHXAZINPNDPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



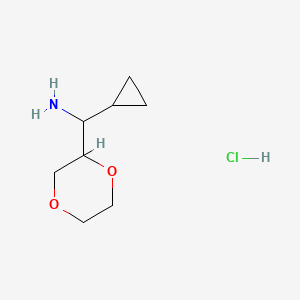

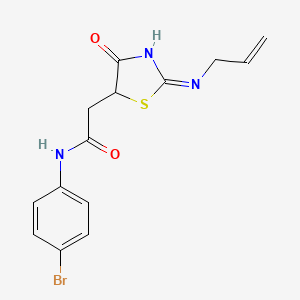
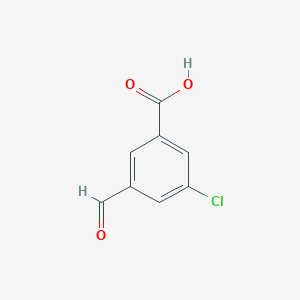
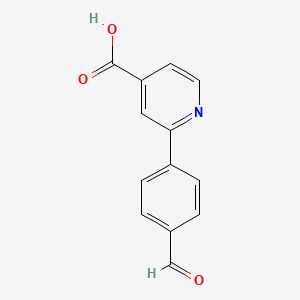
![N1-(4-chlorobenzyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2771563.png)

![4,7-Dichloro-3-[(3-methoxyphenyl)sulfonyl]quinoline](/img/structure/B2771565.png)
![N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide](/img/no-structure.png)
